molecular formula C5H11ClN2OS B1487439 (R)-6-Amino-1,4-thiazepan-5-one hydrochloride CAS No. 1119471-25-8

(R)-6-Amino-1,4-thiazepan-5-one hydrochloride

Cat. No.: B1487439
CAS No.: 1119471-25-8
M. Wt: 182.67 g/mol
InChI Key: HRKJAPIBURIBAN-UHFFFAOYSA-N
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Description

®-6-Amino-1,4-thiazepan-5-one hydrochloride is a chiral compound with significant potential in various scientific fields. The compound features a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms. The presence of the amino group and the hydrochloride salt form enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Amino-1,4-thiazepan-5-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amino acid derivative with a thioamide, followed by cyclization to form the thiazepane ring. The reaction conditions often require the use of a strong acid or base to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of ®-6-Amino-1,4-thiazepan-5-one hydrochloride may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pH, and reaction time to ensure high yield and purity. The final product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

®-6-Amino-1,4-thiazepan-5-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiazepane ring to more saturated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazepane derivatives, which can be further utilized in pharmaceutical synthesis.

Scientific Research Applications

Chemistry

In chemistry, ®-6-Amino-1,4-thiazepan-5-one hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches.

Medicine

In medicine, ®-6-Amino-1,4-thiazepan-5-one hydrochloride is explored for its potential as a pharmaceutical intermediate. Its derivatives may exhibit various pharmacological activities, including antimicrobial and anticancer properties.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and solubility make it suitable for various applications, including the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of ®-6-Amino-1,4-thiazepan-5-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and derivative used. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A five-membered ring containing sulfur and nitrogen, known for its biological activities.

    Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism.

    Dabrafenib: An anticancer drug containing a thiazole moiety.

Uniqueness

®-6-Amino-1,4-thiazepan-5-one hydrochloride is unique due to its seven-membered thiazepane ring, which provides distinct chemical and biological properties compared to the smaller thiazole ring. Its chiral nature also allows for enantioselective interactions, making it valuable in asymmetric synthesis and drug development.

Properties

IUPAC Name

6-amino-1,4-thiazepan-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2OS.ClH/c6-4-3-9-2-1-7-5(4)8;/h4H,1-3,6H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKJAPIBURIBAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(C(=O)N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-6-Amino-1,4-thiazepan-5-one hydrochloride
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(R)-6-Amino-1,4-thiazepan-5-one hydrochloride
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Reactant of Route 5
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Reactant of Route 6
(R)-6-Amino-1,4-thiazepan-5-one hydrochloride

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